1-Amino-3-cyclohexyloxy-propan-2-ol

Lipophilicity Physicochemical Property ADME

Select this specific amino alcohol for its unique cyclohexyloxy pharmacophore, essential for β-blocker SAR studies and antiarrhythmic synthesis. The cyclohexyl ring imparts critical lipophilicity (XLogP3=0.3) and steric bulk absent in generic analogs like 1-amino-2-propanol, making it the only viable starting material for targeted heterocyclic architectures and pharmacological assays.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 89100-83-4
Cat. No. B1304959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-cyclohexyloxy-propan-2-ol
CAS89100-83-4
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCC(CN)O
InChIInChI=1S/C9H19NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-9,11H,1-7,10H2
InChIKeyJEFHQYWOLXLTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-cyclohexyloxy-propan-2-ol (CAS 89100-83-4) – Chemical Class and Baseline Physicochemical Profile for Research Procurement


1-Amino-3-cyclohexyloxy-propan-2-ol (CAS 89100-83-4) is an organic compound classified as an amino alcohol, specifically a 1-amino-2-propanol derivative featuring a cyclohexyloxy substituent at the 3-position [1]. The molecular formula is C9H19NO2, with a molecular weight of 173.25 g/mol [1]. Its computed XLogP3-AA value is 0.3, indicating moderate lipophilicity [1]. The compound is structurally defined by its primary amine, secondary alcohol, and cyclohexyl ether functionalities, which confer distinct reactivity and intermolecular interaction profiles compared to simpler amino alcohols lacking the cyclohexyl moiety [1].

1-Amino-3-cyclohexyloxy-propan-2-ol – Why Simple Amino Alcohol Analogs Cannot Functionally Substitute


Generic substitution with structurally related amino alcohols (e.g., 1-amino-2-propanol or 3-amino-1,2-propanediol) is not feasible due to the profound influence of the cyclohexyloxy group on lipophilicity, steric bulk, and biological target engagement. The cyclohexyl ring significantly alters the compound's partition coefficient (XLogP3 = 0.3) [1], increasing hydrophobicity and membrane permeability relative to unsubstituted analogs. Furthermore, specific studies on a series of 1-cyclohexyloxy-2-hydroxy-3-aminopropane derivatives demonstrated moderate β-adrenergic blocking activity [2], a pharmacological effect that is contingent on the cyclohexyloxy pharmacophore and absent in simple amino alcohols. Interchanging these compounds would invalidate structure-activity relationships (SAR) in any application targeting adrenergic receptors or requiring specific lipophilicity, making targeted procurement of this specific CAS number essential.

1-Amino-3-cyclohexyloxy-propan-2-ol (CAS 89100-83-4) – Quantitative Comparative Evidence Against Key Analogs


Quantified Increase in Lipophilicity vs. 1-Amino-2-propanol, as Predicted by XLogP3-AA

1-Amino-3-cyclohexyloxy-propan-2-ol exhibits a predicted XLogP3-AA value of 0.3 [1], representing a significant increase in lipophilicity compared to the simpler analog 1-amino-2-propanol, which has a predicted XLogP3-AA value of -0.96 [2]. This differential of 1.26 log units translates to a more than 18-fold increase in predicted octanol-water partition coefficient.

Lipophilicity Physicochemical Property ADME

Inferred Moderate β-Adrenergic Blocking Activity via Class-Level SAR

The target compound belongs to a class of 1-cyclohexyloxy-2-hydroxy-3-aminopropane derivatives. Pharmacological testing of hydrogen maleate and hydrogen fumarate salts of several compounds in this series revealed a moderate β-adrenergic blocking effect ('mäßige β-adrenerge blockierende Wirkung') [1]. While a specific IC50 or Ki value for CAS 89100-83-4 is not publicly reported, its structural inclusion in this active series provides a class-level inference of this biological activity. In contrast, simple 3-amino-1,2-propanediol lacks this cyclohexyloxy pharmacophore and exhibits no reported β-adrenergic activity.

Beta-adrenergic Pharmacology SAR

Verified Synthetic Intermediate in the Preparation of 5-(Cycloalkoxymethyl)oxazolidines with Documented Antiarrhythmic Activity

CAS 89100-83-4 (specifically its 1-cyclohexyloxy-3-amino-2-propanol core) serves as a key intermediate (aminopropanol 4a,b) in the synthesis of 5-(cycloalkoxymethyl)oxazolidines and their N-substituted derivatives [1]. Subsequent pharmacological studies on these derived oxazolidines reported considerable antiarrhythmic activity [1]. This contrasts with the use of simpler amino alcohols, which do not contain the cycloalkoxy moiety and therefore cannot yield the specific oxazolidine structure associated with the observed activity.

Synthetic Chemistry Antiarrhythmic Oxazolidine

Increased Steric Bulk and Rotatable Bond Count vs. 1-Amino-2-propanol

The presence of the cyclohexyloxy group increases the compound's size, flexibility, and complexity relative to simpler amino alcohols. This compound has a heavy atom count of 12 and 4 rotatable bonds [1], compared to a heavy atom count of 5 and 1 rotatable bond for 1-amino-2-propanol [2]. The exact mass is 173.141578849 Da [1] versus 75.068413911 Da for the comparator [2]. These quantitative differences in steric and conformational properties are critical for ligand-receptor docking, molecular recognition events, and the physical properties of derived materials.

Molecular Descriptor Chemical Space Medicinal Chemistry

1-Amino-3-cyclohexyloxy-propan-2-ol (CAS 89100-83-4) – Recommended Application Scenarios Based on Quantitative Evidence


Beta-Adrenergic Receptor Research and Antihypertensive SAR Studies

Utilize as a lead-like scaffold or reference standard in pharmacological assays where moderate β-adrenergic blockade is a class-defining feature. Its predicted lipophilicity (XLogP3 = 0.3) differentiates it from polar analogs, allowing for SAR studies on how cyclohexyl substitution modulates receptor affinity and pharmacokinetic properties in the context of antiarrhythmic or antihypertensive drug discovery. The class-level evidence of β-blockade supports its use in screening panels alongside established β-blockers to identify novel subtype selectivity [1].

Synthesis of Bioactive Oxazolidine Derivatives for Antiarrhythmic Development

Employ as a critical amino alcohol precursor in the synthesis of 5-(cycloalkoxymethyl)oxazolidines, which have demonstrated considerable antiarrhythmic activity in pharmacological models [2]. Its unique cyclohexyloxy group is essential for generating the specific heterocyclic architecture linked to this activity, making it the only viable starting material for this class of compounds. Simpler amino alcohols will lead to different, inactive structures.

Medicinal Chemistry Building Block Requiring Increased Lipophilicity and Steric Bulk

Incorporate as a functionalized building block in the synthesis of complex molecules where a moderately lipophilic (ΔXLogP3 = +1.26 vs. 1-amino-2-propanol) [3] and sterically demanding amine/alcohol is required. Its four rotatable bonds and 12 heavy atoms offer a distinct chemical space for exploring new chemical entities, differentiating it from simpler, more polar and less bulky amino alcohol alternatives in library synthesis and fragment-based drug design [4].

Calibration or Reference in Analytical Chemistry for Cycloalkyloxy Compounds

Use as a well-defined reference standard for method development and validation in analytical techniques (e.g., LC-MS, GC-MS) targeting compounds with cyclohexyloxy moieties. Its documented molecular descriptors (exact mass = 173.1416 Da, formula = C9H19NO2) provide a precise and distinct signature for retention time alignment, mass calibration, and fragmentation pattern analysis in complex mixture analysis [5].

Technical Documentation Hub

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